
3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyran ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular hydroalkoxylation of hydroxyalkenes . These methods are designed to produce high yields of the desired product under mild conditions.
化学反応の分析
Types of Reactions
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological pathways and interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
作用機序
The mechanism of action of 3-amino-4-methyl-tetrahydropyran-4-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
類似化合物との比較
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the methyl group.
Tetrahydropyran: Lacks both the amino and hydroxyl groups.
4-Methyl-tetrahydropyran: Lacks the amino group.
Uniqueness
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydropyran ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry .
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
3-amino-4-methyloxan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)2-3-9-4-5(6)7;/h5,8H,2-4,7H2,1H3;1H |
InChIキー |
XUNXFMBNGXPOGJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOCC1N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
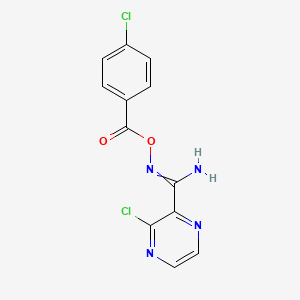
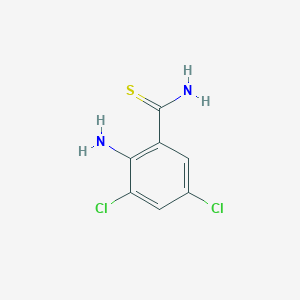
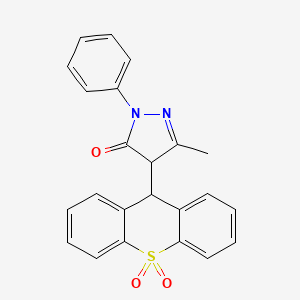
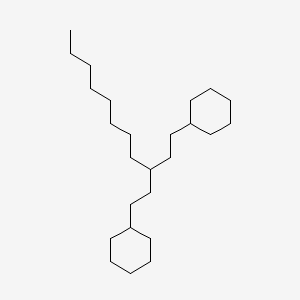
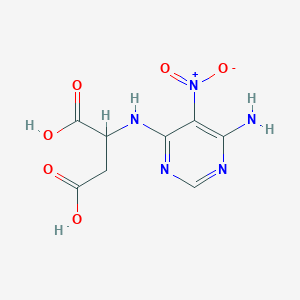
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
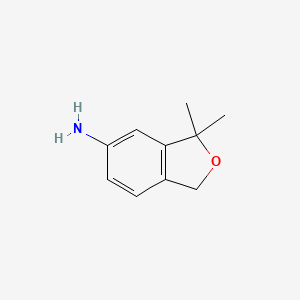
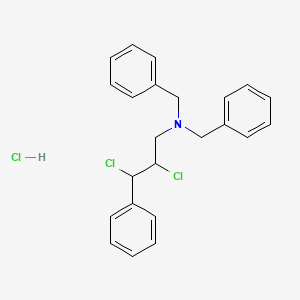
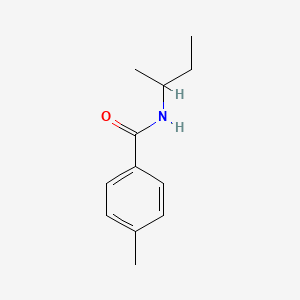

![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)

